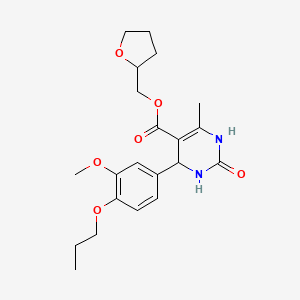![molecular formula C18H22FN3O2 B5142969 (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine, also known as FMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用机制
The mechanism of action of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is based on its ability to bind to specific receptors in the body, including the serotonin 5-HT3 receptor and the alpha-adrenergic receptor. By binding to these receptors, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine modulates their activity, leading to various physiological effects. For example, the binding of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine to the 5-HT3 receptor inhibits the transmission of signals involved in nausea and vomiting, while its binding to the alpha-adrenergic receptor leads to vasoconstriction and increased blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine are diverse and depend on the specific receptors it binds to. In general, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been found to modulate various neurotransmitters, including serotonin, dopamine, and norepinephrine, leading to changes in mood, behavior, and other physiological processes. (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.
实验室实验的优点和局限性
One of the main advantages of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating various physiological processes. However, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine. One area of interest is the development of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine-based drugs for the treatment of various psychiatric disorders, including depression and anxiety. Another potential direction is the investigation of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine's effects on other physiological processes, including inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine in humans, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development. While (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has some limitations, it remains a promising tool for investigating various physiological processes, and further research is needed to determine its full potential.
合成方法
The synthesis of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine involves a multi-step process that starts with the conversion of 4-fluoro-2-methoxybenzaldehyde to the corresponding acid, followed by the reaction with 2-(4-morpholinyl)-3-pyridinylmethanol to form the desired product. The final compound is obtained after purification using column chromatography. The synthesis of (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine is relatively straightforward and can be carried out on a large scale, making it suitable for research purposes.
科学研究应用
(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been shown to act as a selective and potent antagonist of the serotonin 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has also been found to have anticancer properties, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, (4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine has been investigated as a potential drug candidate for the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
N-[(4-fluoro-2-methoxyphenyl)methyl]-1-(2-morpholin-4-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-23-17-11-16(19)5-4-14(17)12-20-13-15-3-2-6-21-18(15)22-7-9-24-10-8-22/h2-6,11,20H,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLRTBYAWGRSCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CNCC2=C(N=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5142921.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)

![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)
